Cas no 53772-33-1 (2-Bromo-1,4-dimethoxy-3-methyl-naphthalene)

2-Bromo-1,4-dimethoxy-3-methyl-naphthalene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1,4-dimethoxy-3-methylnaphthalene
- 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene
- Naphthalene,2-bromo-1,4-dimethoxy-3-methyl-
- DTXSID90303335
- 2-bromo-1.4-dimethoxy-3-methylnaphthalene
- FT-0663715
- CHEMBL3922570
- NSC-157901
- NSC157901
- SCHEMBL1507161
- PWXIIJPKDYZUBN-UHFFFAOYSA-N
- AKOS030240009
- A935000
- 53772-33-1
-
- インチ: InChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3
- InChIKey: PWXIIJPKDYZUBN-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC
計算された属性
- せいみつぶんしりょう: 280.01000
- どういたいしつりょう: 280.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 18.46000
- LogP: 3.92790
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B684100-25mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 25mg |
$ 471.00 | 2023-09-08 | ||
TRC | B684100-10mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 10mg |
$ 201.00 | 2023-09-08 | ||
TRC | B684100-5mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 5mg |
$ 121.00 | 2023-09-08 | ||
TRC | B684100-50mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 50mg |
$ 907.00 | 2023-04-18 | ||
TRC | B684100-100mg |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene |
53772-33-1 | 100mg |
$ 1608.00 | 2023-04-18 |
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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8. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
2-Bromo-1,4-dimethoxy-3-methyl-naphthaleneに関する追加情報
Introduction to 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS No. 53772-33-1)
2-Bromo-1,4-dimethoxy-3-methyl-naphthalene, identified by its Chemical Abstracts Service (CAS) number 53772-33-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This naphthalene derivative, characterized by its bromine substituent and methoxy groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural framework makes it a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology and central nervous system (CNS) disorders.
The compound’s molecular structure consists of a naphthalene core with a bromine atom at the 2-position, two methoxy groups at the 1 and 4-positions, and a methyl group at the 3-position. This arrangement imparts distinct electronic and steric properties, making it an attractive candidate for further functionalization. The presence of the bromine atom, in particular, facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug discovery to construct complex heterocyclic scaffolds.
In recent years, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has been extensively studied for its potential applications in medicinal chemistry. One of the most promising areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and dysregulation of these pathways is often associated with various diseases, including cancer. By targeting specific kinases, small molecule inhibitors can modulate cellular processes and potentially lead to therapeutic benefits.
Recent studies have highlighted the utility of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene in the development of tyrosine kinase inhibitors (TKIs). For instance, researchers have demonstrated its incorporation into molecules that selectively inhibit aberrant signaling pathways in cancer cells. The bromine substituent allows for further derivatization via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores that enhance binding affinity and selectivity. These modifications have led to the discovery of novel compounds with improved pharmacokinetic profiles and reduced toxicity.
Another emerging application of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene is in the field of central nervous system (CNS) drug development. The naphthalene scaffold is known to penetrate the blood-brain barrier effectively, making it an ideal candidate for designing neuroactive compounds. Researchers have explored its derivatives as potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. By leveraging its structural flexibility, scientists have synthesized analogs that exhibit neuroprotective and anti-inflammatory properties.
The synthesis of 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene itself is a topic of considerable interest. While several synthetic routes have been reported, recent advancements have focused on optimizing yield and purity through greener methodologies. For example, catalytic processes using transition metals have been refined to minimize waste and energy consumption. These innovations align with broader trends in sustainable chemistry, ensuring that valuable intermediates like this one can be produced responsibly.
In addition to its pharmaceutical applications, 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene has found utility in materials science. Its ability to undergo selective functionalization makes it a useful precursor for designing organic semiconductors and luminescent materials. These applications are particularly relevant in the development of next-generation electronic devices and optoelectronic materials.
The future prospects for 2-Bromo-1,4-dimethoxy-3-methyl-naphthalene are vast and multifaceted. As research continues to uncover new synthetic strategies and biological activities, this compound is poised to remain a cornerstone in medicinal chemistry. Its versatility as an intermediate allows for endless possibilities in drug design, while its structural features offer unique opportunities for innovation across multiple disciplines.
In conclusion,2-Bromo-1,4-dimethoxy-3-methyl-naphthalene (CAS No. 53772-33-1) is a highly valuable compound with significant implications in pharmaceuticals and materials science. Its role as a synthetic intermediate continues to drive advancements in drug discovery and material development. As scientists delve deeper into its potential applications,this molecule promises to contribute further to our understanding of bioactive molecules and their therapeutic uses.
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